REACTION_CXSMILES
|
[CH:1]([NH:4][C:5]1[S:6][C:7]2[C:8]([N:15]=1)=[N:9][CH:10]=[C:11]([CH2:13][OH:14])[CH:12]=2)([CH3:3])[CH3:2]>C1COCC1.[O-2].[Mn+4].[O-2]>[CH:1]([NH:4][C:5]1[S:6][C:7]2[C:8]([N:15]=1)=[N:9][CH:10]=[C:11]([CH:13]=[O:14])[CH:12]=2)([CH3:3])[CH3:2] |f:2.3.4|
|
Name
|
(2-(isopropylamino)thiazolo[4,5-b]pyridin-6-yl)methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC=1SC=2C(=NC=C(C2)CO)N1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[Mn+4].[O-2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at rt for 3.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The insoluble material was removed by suction filtration through Celite® 545
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Drierite® under vacuum
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NC=1SC=2C(=NC=C(C2)C=O)N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.115 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |